4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Description
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Research
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine derivatives have been explored for their pharmacological potential, particularly in the modulation of serotonin receptors. For instance, the compound GR 127935, which closely relates to the core structure mentioned, has been used to investigate the role of 5-HT1B/1D receptors in neuropharmacology. It demonstrated that GR 127935 can significantly affect serotonin levels in various brain regions, suggesting potential applications in depression treatment (Roberts et al., 1998). Additionally, these compounds have been examined for their acute and chronic effects on locomotor activity, providing insights into their potential therapeutic roles in conditions like hyperactivity disorders (McCreary et al., 1999).
Antimicrobial and Antioxidant Activities
Compounds bearing the this compound motif have shown promising antimicrobial and antioxidant activities. A study demonstrated the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, indicating the potential of these compounds in combating microbial infections (Bektaş et al., 2010). Another research highlighted the in vitro antioxidant activity of 1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, suggesting their role in managing oxidative stress-related disorders (Mallesha et al., 2014).
Organic Synthesis and Material Science
The structural motif of this compound finds applications in organic synthesis and material science, where its derivatives serve as key intermediates for synthesizing various organic compounds with potential applications in material science. For example, derivatives of this compound have been synthesized for the study of their crystal structures, providing valuable information on molecular interactions and stability, which is crucial for designing materials with specific properties (Kumara et al., 2017).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-4-2-12(3-5-13)15-17-14(20-18-15)10-11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHGGGBLTSDZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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